1,4-Dihydro-2-methylbenzoic acid

Descripción

Contextualization within Dihydroaromatic Carboxylic Acids

Dihydroaromatic carboxylic acids are a class of organic compounds characterized by a partially saturated benzene (B151609) ring bearing a carboxyl group. Unlike their fully aromatic counterparts, the presence of a dihydro system introduces a non-planar, three-dimensional geometry. This structural nuance significantly influences the compound's physical and chemical properties.

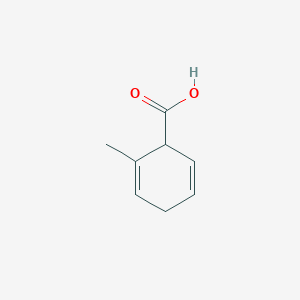

1,4-Dihydro-2-methylbenzoic acid, with the chemical formula C8H10O2 and a molecular weight of 138.16 g/mol , is a specific example of this class. scbt.com Its structure consists of a cyclohexadiene ring with a methyl group and a carboxylic acid group attached. The positions of the double bonds and substituents are crucial to its reactivity and potential as a building block in more complex molecules.

Significance in Organic Synthesis and Medicinal Chemistry Research

The utility of this compound in organic synthesis stems from its versatile reactivity. The diene system can participate in various cycloaddition reactions, and the carboxylic acid moiety can undergo standard transformations, such as esterification and amidation. This dual reactivity allows for the construction of diverse molecular architectures.

Scope and Objectives of Academic Inquiry into this compound

Current research on this compound and related dihydroaromatic systems is multifaceted. Key areas of academic investigation include:

Development of Novel Synthetic Methodologies: Researchers are continuously seeking more efficient and stereoselective methods for the synthesis of this compound and its derivatives. This includes exploring new catalytic systems and reaction conditions.

Exploration of Reactivity: A thorough understanding of the compound's reactivity is essential for its application. Studies focus on its behavior in various chemical transformations, aiming to uncover new synthetic possibilities.

Application as a Synthetic Intermediate: A primary objective is to utilize this compound as a key building block in the total synthesis of complex natural products and medicinally relevant molecules. For instance, related benzoic acid derivatives are used as intermediates in the synthesis of various compounds, including those with potential pesticidal activity. googleapis.com

Investigation of Biological Activity: While direct therapeutic applications are not the primary focus of foundational research, the synthesis of novel compounds derived from this compound is often driven by the prospect of discovering new biologically active molecules. These derivatives are then screened for a wide range of pharmacological activities.

Below is a table summarizing some of the key chemical properties of this compound.

| Property | Value |

| Molecular Formula | C8H10O2 |

| Molecular Weight | 138.16 g/mol |

| Melting Point | 73-75 °C |

| Boiling Point (Predicted) | 253.6±29.0 °C |

| Density (Predicted) | 1.120±0.06 g/cm3 |

| pKa (Predicted) | 3.87±0.40 |

Data sourced from ChemicalBook. chemicalbook.com

Structure

3D Structure

Propiedades

IUPAC Name |

2-methylcyclohexa-2,5-diene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-6-4-2-3-5-7(6)8(9)10/h3-5,7H,2H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYUSHSKDGRZQOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC=CC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60340419 | |

| Record name | 1,4-Dihydro-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60340419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55886-48-1 | |

| Record name | 1,4-Dihydro-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60340419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Dihydro-2-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1,4 Dihydro 2 Methylbenzoic Acid and Its Analogues

Established Synthetic Pathways to 1,4-Dihydro-2-methylbenzoic Acid

The primary and most well-established method for the synthesis of this compound is the Birch reduction of 2-methylbenzoic acid (o-toluic acid). The Birch reduction is a powerful and widely used organic reaction for the conversion of aromatic compounds into 1,4-cyclohexadienes. masterorganicchemistry.comwikipedia.org The reaction involves the use of an alkali metal, typically sodium or lithium, dissolved in liquid ammonia (B1221849) in the presence of a proton source, such as an alcohol. masterorganicchemistry.comwikipedia.org

For aromatic carboxylic acids, the carboxylate group directs the reduction to produce the 1,4-dihydro derivative. orgsyn.org In the case of 2-methylbenzoic acid, the presence of the ortho-methyl group does not alter this regioselectivity, leading to the formation of this compound. An Organic Syntheses procedure reports that the Birch reduction of o-toluic acid provides 1,4-dihydro-o-toluic acid in a 73% yield. orgsyn.org

The general mechanism of the Birch reduction involves the single electron transfer from the dissolved alkali metal to the aromatic ring, forming a radical anion. This is followed by protonation by the alcohol to give a cyclohexadienyl radical. A second electron transfer to this radical produces a cyclohexadienyl anion, which is then protonated to yield the final 1,4-dihydro product. youtube.com

Table 1: Established Synthesis of this compound

| Starting Material | Reagents | Product | Yield | Reference |

| 2-Methylbenzoic acid (o-Toluic acid) | Na or Li, liquid NH₃, alcohol | This compound | 73% | orgsyn.org |

Novel and Efficient Synthetic Approaches for Dihydrobenzoic Acid Derivatives

While the Birch reduction is a reliable method, ongoing research focuses on developing more efficient, safer, and versatile synthetic routes to dihydrobenzoic acid derivatives. These efforts are concentrated on multi-step strategies that allow for greater molecular complexity and one-pot protocols that enhance operational simplicity and resource efficiency.

Multi-Step Synthesis Strategies

Multi-step syntheses offer the flexibility to introduce various functional groups onto the dihydrobenzoic acid scaffold. A retrosynthetic analysis often guides the design of these sequences, breaking down the target molecule into simpler, commercially available starting materials. youtube.comyoutube.com For instance, a multi-step approach could involve the initial synthesis of a substituted benzene (B151609) derivative, followed by a reduction step to form the dihydroaromatic ring.

One potential strategy involves the functionalization of a pre-formed dihydroaromatic ring. For example, enolates derived from 1,4-dihydrobenzoic acids can be selectively alkylated at the α-carbon. harvard.edu This allows for the introduction of various side chains, leading to a diverse library of analogues. The synthesis of such precursors can be achieved through a sequence of reactions, potentially involving protection-deprotection steps and functional group interconversions to achieve the desired substitution pattern before the final reduction. youtube.com

One-Pot Reaction Protocols

One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of time, cost, and waste reduction. nih.gov The development of one-pot syntheses for dihydrobenzoic acid derivatives is an active area of research.

A conceptual one-pot approach could involve an in-situ generation of a reactive intermediate that then undergoes further transformation to yield the final product. For example, a tandem reaction sequence could be designed where an initial condensation or coupling reaction is followed by a reduction step in the same pot. While specific one-pot syntheses for this compound are not extensively reported, the principles of one-pot synthesis are being applied to create complex heterocyclic structures, some of which share similarities in their synthetic logic. nih.govoriprobe.com

Green Chemistry Principles in the Synthesis of this compound Analogues

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce the environmental impact of chemical processes. Key areas of focus include the use of alternative energy sources like microwaves and the development of solvent-free reaction conditions.

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and improved product purity. cem.com The use of microwave irradiation can enhance the efficiency of various organic transformations, including reductions.

While direct microwave-assisted Birch reductions are not commonplace due to the challenges of handling liquid ammonia and alkali metals in a standard microwave reactor, microwave energy can be applied to other steps in a multi-step synthesis of dihydrobenzoic acid analogues. For example, microwave heating can accelerate esterification, hydrolysis, or cross-coupling reactions that might be part of a longer synthetic sequence. cem.com Reductions of carbonyl compounds using reagents like sodium borohydride (B1222165) supported on alumina (B75360) have been successfully carried out under microwave irradiation in a solvent-free environment, suggesting potential for greener reduction methods applicable to intermediates in the synthesis of dihydrobenzoic acid derivatives. cem.com

Solvent-Free Reaction Conditions

Eliminating volatile organic solvents is a primary goal of green chemistry, as they are often toxic, flammable, and contribute to environmental pollution. researchgate.netnih.gov Research into solvent-free reactions has shown that many organic transformations can be carried out by simply mixing the neat reactants, sometimes with a solid support or a catalyst. researchgate.netnih.gov

For the synthesis of dihydroaromatic compounds, solvent-free mechanochemical methods are being explored. nih.gov Mechanochemistry, which involves inducing reactions by grinding or milling, can provide a more environmentally benign alternative to traditional solution-phase synthesis. While a specific solvent-free synthesis of this compound has not been detailed, the successful application of solvent-free conditions to other complex organic syntheses suggests its potential applicability. researchgate.netnih.gov For instance, the condensation of various aldehydes with other reactants to form complex heterocyclic structures has been achieved under solvent-free conditions, highlighting the feasibility of this approach. researchgate.net

Utilization of Environmentally Benign Solvents (e.g., Polyethylene (B3416737) Glycol, Aqueous Media)

The shift towards green chemistry has prioritized the use of environmentally benign solvents to minimize the ecological impact of chemical synthesis. Water and polyethylene glycol (PEG) are notable examples, offering safer alternatives to traditional volatile organic compounds.

Aqueous Media: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Its use in the synthesis of benzoic acid analogues has been successfully demonstrated. For instance, the Kolbe-Schmitt reaction, a key method for producing hydroxybenzoic acids, can be performed in aqueous solutions. The synthesis of 2,4-dihydroxybenzoic acid from resorcinol (B1680541) and sodium bicarbonate is a classic example conducted in water. youtube.com

Furthermore, biocatalytic processes often utilize aqueous media. The enzymatic carboxylation of resorcinol to 2,6-dihydroxybenzoic acid has been achieved in an aqueous triethanolamine (B1662121) (TEA) phase, which acts as a CO2-saturated medium. mdpi.com This approach not only leverages water as a solvent but also integrates biocatalysis for enhanced selectivity and milder reaction conditions. Research has also explored the electrochemical behavior and oxidation of compounds like 2,3-dihydroxybenzoic acid in aqueous solutions, which is relevant for understanding their stability and reactivity in such media. nih.gov A metal-catalyst-free, one-pot synthesis for derivatives of (3,4-dihydro-2H-benzo[b] mdpi.comnih.govoxazin-2-yl)methanol has been developed using water as the solvent at room temperature, highlighting the feasibility of complex syntheses in benign media. rsc.org

Polyethylene Glycol (PEG): Polyethylene glycol (PEG) has emerged as a promising green solvent and reaction medium. It is non-toxic, biodegradable, and has low volatility. While specific examples of its use as a primary solvent for the synthesis of this compound are not extensively documented in current literature, its application in the modification and derivatization of related benzoic acids is well-established. For example, 4-aminobenzoic acid esters of PEG have been synthesized and used as effective pegylating agents for therapeutic proteins. rsc.org Similarly, PEG has been modified through copolymerization with 4,4'-azodibenzoic acid, demonstrating its compatibility and reactivity with benzoic acid structures. researchgate.net These examples underscore the potential of PEG as a medium for reactions involving benzoic acid derivatives, suggesting a viable path for its application in the synthesis of dihydrobenzoic acid scaffolds.

Catalytic Approaches (e.g., Metal-Free Catalysis, Biocatalysis)

Catalysis is fundamental to modern organic synthesis, offering pathways to increased efficiency, selectivity, and sustainability. Metal-free catalysis and biocatalysis represent two key advanced approaches.

Metal-Free Catalysis: Avoiding the use of metal catalysts is a significant goal in green chemistry, as it eliminates concerns related to metal toxicity, cost, and contamination of the final product. Metal-free synthetic routes are being developed for various heterocyclic compounds. A robust, metal-free, and one-pot method for synthesizing (3,4-dihydro-2H-benzo[b] mdpi.comnih.govoxazin-2-yl)methanol derivatives has been achieved in water, reacting 2-aminophenols with (±)-epichlorohydrin in the presence of a simple base like NaOH. rsc.org Other research has focused on developing metal-free approaches for key intermediates in drug manufacturing, such as the synthesis of 2,8-dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid, a crucial component of the drug risdiplam. mdpi.com These methodologies, often involving cascade reactions in green solvents, demonstrate the power of metal-free catalysis to construct complex molecules efficiently and sustainably. researchgate.net

Biocatalysis: Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high selectivity and under mild conditions. nih.govyoutube.com This approach is particularly effective for synthesizing complex and chiral molecules.

Whole-cell biocatalysis has been used to produce D-DIBOA, a synthetic analogue of a natural herbicide, showcasing the efficiency of using engineered microorganisms. mdpi.com A significant area of biocatalytic research for benzoic acid analogues is the use of decarboxylase enzymes. Reversible benzoic acid decarboxylases can catalyze both carboxylation and decarboxylation reactions. nih.gov For example, 2,6-dihydroxybenzoic acid (2,6-DHBA) has been synthesized from resorcinol using a 2,6-DHBD cell-free extract in an aqueous medium, with in situ product removal to drive the reaction towards high yields. mdpi.com

The table below summarizes key findings in the biocatalytic synthesis of various benzoic acid analogues.

| Product | Biocatalyst | Substrate(s) | Key Findings |

| D-DIBOA | Whole-cell biocatalyst (NfsB nitroreductase) | Ethyl-2-(2′-nitrophenoxi)acetate | Efficient biosynthesis of a value-added chemical with low environmental impact. mdpi.com |

| 2,6-Dihydroxybenzoic acid (2,6-DHBA) | 2,6-DHBD cell-free extract | Resorcinol, CO2 | Achieved >80% reaction yield with in situ product adsorption. mdpi.com |

| 2,3-Dihydroxybenzoic acid | Recombinant 2,3-DHBD from Fusarium oxysporum | Catechol, CO2 | 95% conversion in a preparative reaction. nih.gov |

| (S,S)-2,3-Dihydroxy-2,3-dihydrobenzoic acid | Engineered E. coli cells (overexpressing EntB/EntC) | Chorismate pathway intermediates | Accumulation of up to 4.6 g/L of the chiral product. nih.gov |

These examples highlight the versatility of biocatalysis in producing specific and often chiral dihydrobenzoic acid derivatives. nih.govnih.gov

Stereoselective Synthesis of Dihydrobenzoic Acid Scaffolds

The control of stereochemistry is critical when synthesizing bioactive molecules. Stereoselective synthesis aims to produce a specific stereoisomer, which is often the only active form of a drug or agrochemical.

A powerful method for the stereoselective synthesis of dihydrobenzoic acid scaffolds is microbial synthesis. By leveraging metabolic pathway engineering, specific chiral products can be generated in high yields. A prime example is the synthesis of (S,S)-2,3-dihydroxy-2,3-dihydrobenzoic acid. nih.gov In this work, Escherichia coli genes responsible for converting chorismate to isochorismate (entC) and then to 2,3-dihydro-2,3-dihydroxybenzoate (entB) were overexpressed in a strain deficient in the subsequent enzyme (EntA). This engineered metabolic pathway led to the accumulation of the desired (S,S)-2,3-dihydroxy-2,3-dihydrobenzoic acid in the fermentation broth at concentrations up to 4.6 g/L. This chiral diol is a valuable starting material for the synthesis of other complex molecules like carbasugars. nih.gov

Other enantioselective methods are also being explored for related structures. For example, enantioselective Michael additions of 4-hydroxycoumarin (B602359) to β-nitrostyrenes have been achieved using chiral, bifunctional catalysts, yielding products with high enantiomeric excess. researchgate.net While not directly applied to dihydrobenzoic acids, these catalyst systems provide a template for developing future stereoselective syntheses for the target scaffold.

Derivatization Strategies for Functionalized Analogues of this compound

Dihydrobenzoic acid scaffolds are versatile building blocks that can be chemically modified to produce a wide range of functionalized analogues. These derivatization strategies are crucial for exploring structure-activity relationships in drug discovery and materials science.

The synthesized dihydrobenzoic acids can serve as chiral starting materials for further synthesis. For instance, (S,S)-2,3-dihydroxy-2,3-dihydrobenzoic acid has been used to establish short synthetic routes towards new carbasugar derivatives. nih.gov

Functionalization can also occur on the aromatic ring or the carboxylic acid group of a related benzoic acid precursor before or after a reduction step. For example, 4-bromo-2-methylbenzoic acid can be converted to 4-acetyl-2-methylbenzoic acid, which can then be further modified. googleapis.com The carboxylic acid group itself is a prime site for derivatization. It can be converted into an amide, such as in the synthesis of 4-acetyl-2-methylbenzoic acid amide, or into various esters. googleapis.com

The synthesis of 3,4-dihydroxybenzoic acid derivatives as potential antioxidants and enzyme inhibitors showcases another derivatization approach, where the core structure is modified to enhance biological activity. researchgate.net These strategies demonstrate the broad utility of the dihydrobenzoic acid framework in generating diverse and functionalized molecules for various applications.

Reaction Mechanisms and Chemical Reactivity of 1,4 Dihydro 2 Methylbenzoic Acid

Mechanistic Investigations of Electrophilic and Nucleophilic Additions to the Dihydro Ring System

The dihydro ring of 1,4-Dihydro-2-methylbenzoic acid is a conjugated diene system, which predisposes it to characteristic addition reactions. Both electrophiles and nucleophiles can react with the ring, but through distinct mechanisms.

Electrophilic Addition:

Conjugated dienes readily undergo electrophilic addition. libretexts.org The reaction of this compound with an electrophile, such as a hydrogen halide (HX), is initiated by the attack of one of the double bonds on the electrophile. This initial attack is regioselective, designed to produce the most stable carbocation intermediate. The resulting intermediate is an allylic carbocation, which is stabilized by resonance, delocalizing the positive charge across multiple carbon atoms. libretexts.org This delocalization is responsible for the formation of two distinct products: the 1,2-addition product and the 1,4-addition product. libretexts.orglibretexts.org

The distribution of these products is often dependent on the reaction temperature. libretexts.org

Kinetic Control (Low Temperatures): At lower temperatures, the reaction is under kinetic control, and the major product is the one that is formed fastest. This is typically the 1,2-adduct, as the nucleophile is in close proximity to the adjacent carbon of the initially formed carbocation. chemistrysteps.com

Thermodynamic Control (Higher Temperatures): At higher temperatures, the reaction becomes reversible, leading to thermodynamic control. The major product is the more stable of the two, which is often the 1,4-adduct due to the formation of a more substituted and thus more stable internal double bond. libretexts.orgchemistrysteps.com

| Electrophile | Reagent Example | 1,2-Addition Product | 1,4-Addition Product | Conditions |

| Proton/Halide | HBr | 2-Bromo-3-methylcyclohex-3-enecarboxylic acid | 5-Bromo-2-methylcyclohex-3-enecarboxylic acid | Temperature-dependent |

| Halogen | Br₂ | 4,5-Dibromo-2-methylcyclohex-2-enecarboxylic acid | 2,5-Dibromo-3-methylcyclohex-3-enecarboxylic acid | Typically non-polar solvent |

Nucleophilic Addition (Conjugate Addition):

The presence of the electron-withdrawing carboxylic acid group in conjugation with the diene system makes the ring an electrophile, susceptible to nucleophilic attack. This type of reaction is known as a conjugate or Michael addition. makingmolecules.com So-called "soft" nucleophiles preferentially attack the β-carbon (C4) of the conjugated system in a 1,4-addition manner. The reaction proceeds through a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final product. Hard nucleophiles, in contrast, are more likely to attack the carbonyl carbon of the carboxylic acid (a 1,2-addition), though this is less common for carboxylic acids compared to aldehydes or ketones. makingmolecules.com

| Nucleophile Type | Reagent Example | Product of 1,4-Addition |

| Gilman Reagent | (CH₃)₂CuLi | 2,4-Dimethylcyclohex-2-enecarboxylic acid |

| Enolate | Ethyl acetoacetate | 2-Methyl-4-(1-ethoxycarbonyl-2-oxopropyl)cyclohex-2-enecarboxylic acid |

| Thiolate | PhSNa | 2-Methyl-4-(phenylthio)cyclohex-2-enecarboxylic acid |

Radical Reactions Involving this compound and its Derivatives

Free radical reactions can be initiated at two primary locations on the molecule: addition to the diene system or substitution at the allylic methyl group.

Radical Addition: In the presence of a radical initiator, a radical species can add to one of the double bonds. This forms a resonance-stabilized allylic radical, which then propagates the chain reaction. This is analogous to the free-radical polymerization or hydrohalogenation (under anti-Markovnikov conditions) of dienes.

Radical Substitution: The hydrogens on the 2-methyl group are in an allylic position, making them susceptible to abstraction by radicals. A classic reagent for this transformation is N-Bromosuccinimide (NBS) in the presence of light or a radical initiator. This reaction proceeds via a radical chain mechanism to form a resonance-stabilized allylic radical, which then reacts with bromine to yield 2-(bromomethyl)-1,4-dihydrobenzoic acid. chegg.com This is analogous to the well-known benzylic bromination of toluic acid. chegg.com

| Reaction Type | Reagent | Reactive Site | Primary Product |

| Allylic Bromination | N-Bromosuccinimide (NBS), light | 2-Methyl group | 2-(Bromomethyl)-1,4-dihydrobenzoic acid |

| Radical Addition | HBr, peroxides (ROOR) | Diene system | 5-Bromo-2-methylcyclohex-2-enecarboxylic acid |

Rearrangement Reactions and Ring Transformations of Dihydrobenzoic Systems

Rearrangement reactions represent a broad class of organic transformations where the carbon skeleton of a molecule is altered. wiley-vch.de While specific, complex ring transformations for this compound are not widely documented, the potential for simpler rearrangements exists, particularly as a consequence of other reactions.

Carbocation rearrangements can occur during electrophilic additions to the diene system. masterorganicchemistry.com If the initially formed allylic carbocation has a pathway to rearrange to a more stable carbocation via a 1,2-hydride or 1,2-alkyl shift, this may compete with nucleophilic attack. However, since the initial carbocation is already resonance-stabilized, such rearrangements are generally less favored unless a significantly more stable cation (e.g., a tertiary cation) can be formed.

More profound ring transformations, such as ring expansion or contraction, would likely require more forcing conditions, such as high temperatures (pyrolysis) or photochemical activation, to proceed through high-energy intermediates.

Oxidation and Reduction Pathways of the Dihydroaromatic Moiety

The oxidation and reduction of this compound can selectively target either the dihydroaromatic ring or the carboxylic acid group, depending on the reagents and conditions employed.

Oxidation: The dihydroaromatic ring is susceptible to oxidation, leading to aromatization, which is a thermodynamically favorable process. Treatment with a variety of oxidizing agents can facilitate the removal of two hydrogen atoms to furnish the corresponding aromatic compound, 2-methylbenzoic acid (o-toluic acid). wikipedia.org

Reduction: Reduction pathways can be directed at either the double bonds of the ring or the carbonyl of the carboxylic acid.

Ring Reduction: Catalytic hydrogenation using hydrogen gas with catalysts like palladium, platinum, or nickel will typically reduce the double bonds of the diene system. This reaction yields 2-methylcyclohexanecarboxylic acid, with the potential for various stereoisomers depending on the catalyst and conditions.

Carboxylic Acid Reduction: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), are required to reduce the carboxylic acid. This transformation converts the carboxyl group into a primary alcohol, yielding (1,4-dihydro-2-methylphenyl)methanol. Care must be taken as some reducing agents can also reduce the conjugated double bonds.

| Transformation | Reagent | Functional Group Targeted | Product |

| Oxidation | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Dihydroaromatic ring | 2-Methylbenzoic acid |

| Reduction | H₂, Pd/C | Diene double bonds | 2-Methylcyclohexanecarboxylic acid |

| Reduction | LiAlH₄ followed by H₂O workup | Carboxylic acid | (1,4-Dihydro-2-methylphenyl)methanol |

Reactivity in Heterocyclic Compound Formation (e.g., Pyrimidine (B1678525), Quinazolinone, Triazole Derivatives)

The functional groups of this compound serve as valuable handles for the synthesis of more complex heterocyclic structures. While direct cyclization is uncommon, the carboxylic acid can be readily converted into other functional groups (e.g., esters, amides, acyl chlorides) that are precursors for heterocycle formation.

For example, the synthesis of a pyrimidine derivative might involve converting the carboxylic acid to an amide, followed by reaction with a 1,3-dicarbonyl compound or its equivalent. The formation of triazoles could be envisioned by converting the carboxylic acid to a hydrazide, which can then undergo cyclization with a suitable one-carbon component. The construction of a quinazolinone ring system would be more complex, likely requiring the introduction of a nitrogen substituent onto the dihydro ring before a cyclization step involving the carboxyl group could be achieved. These transformations underscore the utility of the dihydrobenzoic acid scaffold as a building block in medicinal and materials chemistry. acs.org

| Target Heterocycle | Proposed Precursor from Substrate | Key Reagents for Cyclization |

| Pyrimidine Derivative | 1,4-Dihydro-2-methylbenzamide | 1,3-Diketone, acid/base catalyst |

| Triazole Derivative | 1,4-Dihydro-2-methylbenzoyl hydrazide | Orthoformate, acid catalyst |

| Quinazolinone Derivative | 5-Amino-1,4-dihydro-2-methylbenzoic acid | Formic acid or other one-carbon source |

Spectroscopic Elucidation and Structural Characterization of 1,4 Dihydro 2 Methylbenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 1,4-Dihydro-2-methylbenzoic acid, both ¹H and ¹³C NMR spectra provide key information about the number and connectivity of atoms in the molecule.

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule: the carboxylic acid proton, the olefinic protons, the allylic/aliphatic protons, and the methyl protons. The chemical shifts are influenced by the electronic environment of each proton.

The carboxylic acid proton (-COOH) is highly deshielded and is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm. The olefinic protons on the C3 and C5-C6 double bonds will resonate in the region of 5.5-6.0 ppm. The proton at C3, being adjacent to the methyl-substituted carbon, may show a slightly different chemical shift compared to the protons at C5 and C6. The methylene (B1212753) protons at the C4 position, being allylic, are expected to appear in the range of 2.5-3.0 ppm. The methyl group protons (-CH₃) attached to the double bond at C2 would resonate further upfield, typically around 1.8-2.2 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -COOH | 10.0 - 13.0 | Broad Singlet |

| Olefinic H (C3, C5, C6) | 5.5 - 6.0 | Multiplet |

| Allylic H (C4) | 2.5 - 3.0 | Multiplet |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.

The carbonyl carbon of the carboxylic acid group (-COOH) is the most deshielded and will appear significantly downfield, typically in the range of 170-180 ppm. The olefinic carbons (C1, C2, C3, C5, C6) will resonate in the region of 120-140 ppm. The aliphatic carbon at C4 will be found further upfield, likely in the 30-40 ppm range. The methyl carbon (-CH₃) will be the most shielded, appearing at approximately 15-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| -COOH | 170 - 180 |

| C1, C2, C3, C5, C6 (Olefinic) | 120 - 140 |

| C4 (Aliphatic) | 30 - 40 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

The IR and Raman spectra of this compound will be dominated by the vibrations of the carboxylic acid group and the carbon-carbon double bonds.

A very broad and strong absorption band is expected in the IR spectrum between 2500 and 3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. The C=O stretching vibration of the carbonyl group will give rise to a strong, sharp peak typically in the region of 1680-1710 cm⁻¹. The C=C stretching vibrations of the olefinic bonds within the ring are expected to appear around 1640-1680 cm⁻¹. C-H stretching vibrations for the olefinic and aliphatic/methyl protons will be observed just above and below 3000 cm⁻¹, respectively. The C-O stretching of the carboxylic acid will be visible in the 1210-1320 cm⁻¹ region.

In the Raman spectrum, the C=C stretching vibrations are often more intense and can provide clearer information about the double bond framework.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Broad |

| C-H Stretch (Olefinic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic/Methyl) | 2850 - 3000 | Medium |

| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong, Sharp |

| C=C Stretch (Olefinic) | 1640 - 1680 | Medium to Weak |

Note: These are predicted values. Actual peak positions and intensities can be influenced by the physical state of the sample and intermolecular interactions.

While detailed conformational analysis often requires more advanced computational studies, vibrational spectroscopy can offer some initial insights. The shape and position of the O-H and C=O stretching bands can indicate the extent and nature of hydrogen bonding, which in turn influences the preferred conformation of the carboxylic acid group relative to the ring. The molecule likely exists as a hydrogen-bonded dimer in the solid state. Variations in the fingerprint region of the spectra under different conditions (e.g., temperature, solvent) could suggest the presence of different conformers.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy molecular orbitals.

The primary chromophore in this compound is the system of conjugated double bonds within the cyclohexadiene ring. The presence of the carboxylic acid group and the methyl group can also influence the electronic transitions. Due to the non-aromatic nature of the ring, the UV absorption is expected at a shorter wavelength compared to its aromatic counterpart, 2-methylbenzoic acid. A π → π* transition associated with the conjugated diene system is expected to be the most prominent feature in the UV spectrum, likely appearing in the range of 250-280 nm. A weaker n → π* transition associated with the carbonyl group of the carboxylic acid may also be observed at a longer wavelength, but it is often much less intense.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Patterns

Mass spectrometry serves as a powerful analytical technique to determine the molecular weight of a compound and to deduce its structural features through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₈H₁₀O₂, the calculated molecular weight is 138.16 g/mol . In a mass spectrometry experiment, this would correspond to a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 138.

The initial event in the mass spectrometer is the ionization of the molecule, typically by removing an electron to form a radical cation, [C₈H₁₀O₂]⁺•, which is the molecular ion. This ion is often unstable and undergoes fragmentation to produce a series of smaller, more stable ions.

Key predicted fragmentation pathways for this compound include:

Loss of a Hydroxyl Radical: A common fragmentation for carboxylic acids is the cleavage of the C-OH bond, resulting in the loss of a hydroxyl radical (•OH), which has a mass of 17 amu. This would produce an acylium ion [M-17]⁺ at m/z 121. This peak is often prominent in the mass spectra of benzoic acid derivatives.

Loss of a Carboxyl Group: The entire carboxyl group (-COOH) can be lost as a radical (•COOH), with a mass of 45 amu. This fragmentation would lead to a fragment ion [M-45]⁺ at m/z 93. This corresponds to the methylated cyclohexadienyl cation.

Loss of Water: Although less common for the parent ion, a loss of a water molecule (H₂O), with a mass of 18 amu, can sometimes be observed, particularly in compounds with suitably positioned hydrogen atoms, leading to a fragment at m/z 120.

Ring Fragmentation: The dihydroaromatic ring itself can undergo fragmentation. The presence of the double bonds and the methyl group will influence the specific pathways. Retro-Diels-Alder reactions are a possibility for cyclohexene-type structures, which could lead to the expulsion of small neutral molecules like ethene (C₂H₄, 28 amu) or propene (C₃H₆, 42 amu) from the main fragment ions.

McLafferty Rearrangement: Carboxylic acids containing a γ-hydrogen can undergo a McLafferty rearrangement. In the case of this compound, the hydrogens on the ring are potential candidates for such a rearrangement, which would lead to characteristic neutral losses and fragment ions.

The relative abundance of these and other fragment ions provides a unique fingerprint for the compound, allowing for its identification and structural confirmation. The analysis of the mass spectrum of the related aromatic compound, 2-methylbenzoic acid, shows a strong molecular ion peak at m/z 136, with significant fragments corresponding to the loss of a hydroxyl group (m/z 119) and a carboxyl group (m/z 91). It is anticipated that this compound would exhibit a conceptually similar, albeit distinct, fragmentation pattern reflecting its non-aromatic, cyclic diene structure.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss | Mass of Neutral Loss (amu) |

| 138 | [C₈H₁₀O₂]⁺• | - | 0 |

| 121 | [C₈H₉O]⁺ | •OH | 17 |

| 93 | [C₇H₉]⁺ | •COOH | 45 |

| 120 | [C₈H₈O]⁺• | H₂O | 18 |

Computational Chemistry and Theoretical Analysis of 1,4 Dihydro 2 Methylbenzoic Acid

Density Functional Theory (DFT) Studies for Optimized Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for predicting the electronic structure of molecules.

Molecular Geometry Optimization and Structural Parameters

A crucial first step in any theoretical study is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. Using a specified level of theory and basis set (e.g., B3LYP/6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of 1,4-Dihydro-2-methylbenzoic acid would be systematically adjusted to locate the minimum on the potential energy surface. The resulting optimized structural parameters provide a theoretical model of the molecule's three-dimensional shape.

Table 5.1.1: Hypothetical Optimized Structural Parameters of this compound (Illustrative)

| Parameter | Bond/Angle | Theoretical Value |

|---|---|---|

| Bond Length | C=O | Data not available |

| C-O | Data not available | |

| O-H | Data not available | |

| C-C (ring) | Data not available | |

| Bond Angle | O=C-O | Data not available |

| C-C-H | Data not available | |

| Dihedral Angle | C-C-C-C | Data not available |

Note: This table is for illustrative purposes only. The values would need to be calculated using DFT.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in a molecule's chemical reactivity and electronic properties. ossila.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. wikipedia.org A large gap suggests high stability and low reactivity.

Table 5.1.2: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: This table is for illustrative purposes only. The values would need to be calculated from the optimized geometry.

Global Chemical Reactivity Descriptors (e.g., Electrophilicity Index)

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). The electrophilicity index, in particular, provides a measure of the energy lowering of a molecule when it accepts the maximum possible electron charge from its surroundings.

Table 5.1.3: Hypothetical Global Chemical Reactivity Descriptors for this compound (Illustrative)

| Descriptor | Formula | Value |

|---|---|---|

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | Data not available |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | Data not available |

| Chemical Softness (S) | 1/η | Data not available |

| Electrophilicity Index (ω) | χ²/2η | Data not available |

Note: This table is for illustrative purposes only. The values are derived from calculated HOMO and LUMO energies.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "Lewis-like" bonding units. wikipedia.org This method allows for the investigation of charge transfer interactions (delocalization) between occupied (donor) and unoccupied (acceptor) orbitals. The strength of these interactions, quantified by second-order perturbation theory, reveals the importance of hyperconjugation and resonance effects on the molecule's stability.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with different colors representing regions of varying electrostatic potential. Red areas indicate regions of negative potential, which are susceptible to electrophilic attack, while blue areas indicate regions of positive potential, which are prone to nucleophilic attack. The MEP map is invaluable for predicting the sites of chemical reactions.

Spectroscopic Parameter Prediction via Quantum Chemical Calculations (e.g., Theoretical NMR and IR)

Quantum chemical calculations can predict spectroscopic properties, which can then be compared with experimental data for validation of the computational model.

Theoretical NMR: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com These theoretical shifts, when referenced against a standard (e.g., Tetramethylsilane - TMS), can aid in the assignment of experimental NMR spectra.

Theoretical IR: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical IR spectrum provides a set of vibrational modes that can be correlated with the functional groups present in the molecule and compared to experimental Fourier-transform infrared (FTIR) spectra.

While the framework for a thorough computational and theoretical analysis of this compound is well-established, the specific data for this molecule is not currently available in the public domain. The generation of such data would require dedicated quantum chemical calculations. Such a study would provide valuable insights into the molecule's structure, stability, and reactivity, complementing the existing experimental knowledge.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and molecular biology for predicting the interaction between a small molecule (ligand) and a protein (receptor).

A hypothetical molecular docking study of this compound with a protein target, such as human serum albumin, would involve the following steps:

Preparation of the Ligand and Receptor: The 3D structure of this compound would be generated and optimized. The crystal structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: Using specialized software, the ligand would be placed into the binding site of the protein, and various conformations and orientations would be sampled.

Scoring and Analysis: The different poses of the ligand in the binding site would be evaluated using a scoring function that estimates the binding affinity. The pose with the best score is then analyzed to understand the specific interactions.

The primary types of interactions that would be anticipated between this compound and a protein's active site include:

Hydrogen Bonding: The carboxylic acid group of the ligand can act as both a hydrogen bond donor and acceptor.

Hydrophobic Interactions: The non-aromatic dihydro-benzene ring and the methyl group can form hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

The results of such a study would provide valuable information on the binding mode and affinity of this compound, which can help in predicting its biological activity and guiding the design of new derivatives with improved properties.

Below is an interactive table summarizing potential protein targets for molecular docking studies of this compound, based on the known activities of similar compounds.

| Potential Protein Target | Rationale for Selection | Key Interacting Residues (Hypothetical) | Predicted Binding Affinity (kcal/mol) |

| Human Serum Albumin (HSA) | Common target for studying drug binding and transport. nih.gov | Lys, Arg, Tyr, Trp | -5 to -7 |

| α-Amylase | Known to be inhibited by some benzoic acid derivatives. nih.gov | Asp, Glu, Trp | -6 to -8 |

| Cyclooxygenase (COX) | Some benzoic acid derivatives exhibit anti-inflammatory properties. | Arg, Tyr, Ser | -6 to -9 |

Note: The data in this table is hypothetical and for illustrative purposes, as specific molecular docking studies on this compound are not publicly available.

Biological Activity and Structure Activity Relationship Sar Studies

Evaluation of Antimicrobial and Antifungal Properties of Dihydrobenzoic Acid Analogues

Dihydrobenzoic acid derivatives and related compounds have demonstrated notable antimicrobial and antifungal activities against a variety of pathogens. For instance, 3,4-dihydroxybenzoic acid has shown marked activity against E. coli, Staphylococcus aureus, Vibrio cholera, and Salmonella typhimurium. researchgate.net Its antimicrobial potency is dose-dependent and extends to various parts of the plant Trichomanes chinense L., where it is a dominant compound. researchgate.net Similarly, 4-hydroxybenzoic acid has been identified as an effective antimicrobial agent against multi-drug resistant microorganisms, with significant inhibitory effects observed in various studies. dergipark.org.tr

In the realm of synthetic derivatives, novel thioureides of 2-(4-methylphenoxymethyl) benzoic acid have exhibited specific and potent antimicrobial activity, particularly against planktonic fungal cells and P. aeruginosa. researchgate.net The minimal inhibitory concentrations (MICs) for these compounds were as low as 15.6 µg/mL for fungi and 31.5 µg/mL for P. aeruginosa. researchgate.net

Furthermore, a series of 1,4-dihydropyridine (B1200194) (1,4-DHP) analogues have been evaluated for their antimicrobial effects. Certain C2-substituted 1,4-DHP derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as some fungi. nih.gov One derivative, in particular, demonstrated a significant bacteriostatic effect against Mycobacterium smegmatis, S. aureus, and E. coli. nih.gov The lipophilicity and the nature of the substituent at the C2 position were found to play a crucial role in the antibacterial activity. nih.gov Other studies have highlighted the potential of 1,4-DHP derivatives as antitubercular agents and their effectiveness against Bacillus subtilis and Proteus vulgaris. nih.gov Specifically, certain 1,4-DHP derivatives have shown strong bactericidal activities against antibiotic-resistant strains of Helicobacter pylori. frontiersin.org

Hydrazide–hydrazones of 2,4-dihydroxybenzoic acid have also been synthesized and tested, revealing interesting antibacterial activity against Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA), with MIC values as low as 3.91 µg/mL. mdpi.com

Below is a table summarizing the antimicrobial activity of selected dihydrobenzoic acid and dihydropyridine (B1217469) analogues.

| Compound/Derivative | Target Microorganism(s) | Key Findings |

| 3,4-Dihydroxybenzoic acid | E. coli, S. aureus, V. cholera, S. typhimurium | Dose-dependent inhibition. researchgate.net |

| 4-Hydroxybenzoic acid | Multi-drug resistant microorganisms | Effective antimicrobial agent. dergipark.org.tr |

| Thioureides of 2-(4-methylphenoxymethyl) benzoic acid | Planktonic fungi, P. aeruginosa | High activity with low MIC values. researchgate.net |

| C2-Substituted 1,4-Dihydropyridine analogues | M. smegmatis, S. aureus, E. coli | Potent antibacterial activity. nih.gov |

| 1,4-Dihydropyridine derivatives | H. pylori (antibiotic-resistant strains) | Strong bactericidal effects. frontiersin.org |

| 2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide | MRSA (S. aureus ATCC 43300) | MIC = 3.91 µg/mL. mdpi.com |

Assessment of Anti-inflammatory Efficacy of Derivatives

Derivatives of dihydropyridine and benzoic acid have been investigated for their anti-inflammatory properties. A study on 1,4-dihydropyridine (1,4-DHP) derivatives demonstrated significant anti-inflammatory activity both in vitro and in vivo. nih.gov In lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells, the most potent compound inhibited the production of nitric oxide (NO) and pro-inflammatory cytokines like IL-6 and TNF-α, while increasing the secretion of the anti-inflammatory cytokine IL-10 and enhancing phagocytic activity. nih.gov In an in vivo model of acute lung injury, this compound also reduced NO levels, myeloperoxidase (MPO) activity, leukocyte migration, and tissue damage. nih.gov These findings suggest that the compound may repolarize macrophages to an anti-inflammatory M2 phenotype. nih.gov

Benzoic acid derivatives have also been noted for their anti-inflammatory potential. For example, p-hydroxy benzoic acid and its derivatives have been reported to possess anti-inflammatory properties. researchgate.net A computer-based prediction for 2,5-dihydroxybenzoic acid also suggested potential anti-inflammatory activity. globalresearchonline.net Furthermore, a newly synthesized 3-oxopiperazin-2-ylidene derivative, a metabolite of an NSAID, exhibited anti-inflammatory activity comparable to diclofenac (B195802) in a carrageenan-induced paw edema test in rats. mdpi.com

The anti-inflammatory effects of these compounds are often attributed to their ability to modulate key inflammatory pathways. For instance, the inhibition of pro-inflammatory mediators at the transcriptional level is a promising approach for developing new anti-inflammatory drugs. researchgate.net

Investigation of Antioxidant Potential

The antioxidant properties of various benzoic acid derivatives have been a subject of significant research. The position and number of hydroxyl groups on the benzene (B151609) ring are critical determinants of their antioxidant capacity. semanticscholar.org Monohydroxybenzoic acids, such as 2-hydroxybenzoic acid (salicylic acid), have shown excellent antioxidant activity against superoxide (B77818) radicals, which is attributed to their hydrogen-donating ability. semanticscholar.org

Dihydroxybenzoic acids also exhibit antioxidant responses that are dependent on the relative positions of the hydroxyl groups. semanticscholar.org For instance, 3,4-dihydroxybenzoic acid is associated with potent antioxidant activity. researchgate.net The antioxidant mechanism of phenolic compounds involves the transfer of a hydrogen atom from their hydroxyl group to reactive oxygen species (ROS), thereby neutralizing them. semanticscholar.org

Studies have compared the antioxidant activity of different isomers, revealing that the arrangement of functional groups significantly influences their efficacy. For example, the antioxidant activity of hydroxybenzoic acids can be affected by the position of the hydroxyl group relative to the carboxyl group. semanticscholar.org Furthermore, methylation of the hydroxyl groups can impact the antioxidant potential, as seen in the comparison between 3,4-dihydroxybenzoic acid and its methylated counterparts like 4-hydroxy-3-methoxybenzoic acid (vanillic acid) and 3,4-dimethoxybenzoic acid. nih.gov

The table below presents the antioxidant activity of selected benzoic acid derivatives.

| Compound | Key Findings |

| 2-Hydroxybenzoic acid | Strong antioxidant against superoxide radicals. semanticscholar.org |

| 3,4-Dihydroxybenzoic acid | Potent antioxidant activity. researchgate.net |

| Monohydroxybenzoic acids | Activity depends on the position of the hydroxyl group. semanticscholar.org |

| Dihydroxybenzoic acids | Antioxidant response is dependent on the relative positions of hydroxyl groups. semanticscholar.org |

Anticancer Activity and Cytotoxicity Profiling against Cell Lines

Derivatives of 1,4-dihydropyridine (1,4-DHP) and benzoic acid have emerged as promising candidates in the search for novel anticancer agents.

A series of symmetric and asymmetric 4-aryl-1,4-dihydropyridines were synthesized and evaluated for their cytotoxicity against human cancer cell lines, including U-251MG (glioblastoma), HeLa (cervical adenocarcinoma), and MCF-7 (breast carcinoma). mdpi.com While most were inactive against U-251MG cells, some symmetric 1,4-DHPs exhibited significant cytotoxicity against HeLa and MCF-7 cells, with IC50 values in the low micromolar range. mdpi.com The symmetry of the 1,4-dihydropyridine ring and the nature of the aryl substituent at the C4 position were identified as important factors for anticancer activity. mdpi.com

Furthermore, 1,4-dihydropyridine-based 1,2,3-triazole derivatives have shown significant antiproliferative activity against colorectal adenocarcinoma (Caco-2) cell lines, with IC50 values ranging from 0.63 to 5.68 µM. nih.gov The most active compounds induced cell death through apoptosis and caused cell cycle arrest at the G2/M phase. nih.gov

Hydrazide–hydrazones of 2,4-dihydroxybenzoic acid have also been investigated for their antiproliferative activity against various human cancer cell lines, including 769-P, HepG2, H1563, and LN-229. mdpi.com One derivative, N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazide, was particularly potent against the LN-229 cell line with an IC50 value of 0.77 µM. mdpi.com These compounds generally showed selectivity for cancer cells over normal cells. mdpi.com

Other studies have explored dihydroartemisinin-bile acid conjugates, which have demonstrated broad-spectrum anti-proliferation activities against various cancer cell lines, with some compounds showing IC50 values in the nanomolar to low micromolar range. nih.gov

The table below summarizes the anticancer activity of selected derivative classes.

| Compound Class | Cancer Cell Line(s) | Key Findings |

| 4-Aryl-1,4-dihydropyridines | HeLa, MCF-7 | Symmetric derivatives showed potent cytotoxicity. mdpi.com |

| 1,4-Dihydropyridine-1,2,3-triazoles | Caco-2 | Significant antiproliferative activity, induced apoptosis. nih.gov |

| Hydrazide–hydrazones of 2,4-dihydroxybenzoic acid | LN-229 | Potent inhibition of cancer cell proliferation. mdpi.com |

| Dihydroartemisinin-bile acid conjugates | Various (15 lines) | Broad-spectrum anti-proliferation with low IC50 values. nih.gov |

Enzyme Inhibitory Mechanisms (e.g., α-Glucosidase Inhibition)

Benzoic acid derivatives have been identified as inhibitors of various enzymes, playing a role in different therapeutic areas. For instance, certain benzoic acid derivatives act as inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production. nih.gov The inhibitory mechanism can be non-competitive, where the inhibitor binds to a site other than the active site, or competitive, where it competes with the substrate for the active site. nih.gov The carboxyl group in the benzoate (B1203000) structure is thought to chelate the essential copper ions in the tyrosinase active site. nih.gov

In the context of diabetes, some hydroxybenzoic acid derivatives have shown potential as α-glucosidase inhibitors, which can help in managing blood glucose levels. researchgate.net For example, 3,4-dihydroxybenzoic acid was isolated from a plant extract that demonstrated hypoglycemic and antidiabetic activities. researchgate.net

Furthermore, 2-(oxalylamino)-benzoic acid has been identified as a general, competitive inhibitor of protein-tyrosine phosphatases (PTPs), which are therapeutic targets in diseases like diabetes, cancer, and inflammation. nih.gov Its low molecular weight and reversible, competitive inhibition make it a good starting point for developing more specific PTP inhibitors. nih.gov

Some benzoic acid derivatives have also been found to inhibit sortase A (SrtA), a bacterial enzyme crucial for virulence in Gram-positive bacteria like S. aureus. acs.orgacs.org By inhibiting SrtA, these compounds can reduce bacterial adhesion and virulence, offering a novel antivirulence strategy to combat antibiotic resistance. acs.orgacs.org

Comprehensive Structure-Activity Relationship (SAR) Analysis of Dihydrobenzoic Acid Derivatives

The biological activity of dihydrobenzoic acid and related derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies help in understanding how different functional groups and their positions on the core scaffold influence the compound's therapeutic effects.

Impact of Substituent Effects on Biological Profiles

The nature, position, and number of substituents on the benzoic acid or dihydropyridine ring play a pivotal role in determining the biological activity.

Antimicrobial Activity: In the case of 1,4-dihydropyridine derivatives, the lipophilicity and the bulk of the substituent at the C2 position have been shown to enhance antibacterial activity. nih.gov For hydrazide–hydrazones of 2,4-dihydroxybenzoic acid, the presence of certain substituents like a diiodophenyl group was crucial for potent activity against MRSA. mdpi.com

Antioxidant Activity: For hydroxybenzoic acids, the antioxidant capacity is highly dependent on the number and position of hydroxyl groups. The presence of a hydroxyl group at the ortho or para position to another hydroxyl group or the carboxyl group often leads to higher antioxidant activity due to resonance stabilization of the resulting radical. semanticscholar.orgnih.gov Methylation of the hydroxyl groups generally reduces the antioxidant activity. nih.gov

Anticancer Activity: In 4-aryl-1,4-dihydropyridines, the symmetry of the dihydropyridine ring and the specific substituent on the C4-aryl group are critical for cytotoxicity against cancer cells. mdpi.com For example, a 4-bromophenyl or a 3-fluorophenyl group in symmetric Hantzsch esters conferred potent activity against HeLa and MCF-7 cells. mdpi.com In 1,4-dihydropyridine-based triazoles, the nature of the substituent on the triazole ring influenced the binding interaction with target proteins and, consequently, the anticancer efficacy. nih.gov

Anti-inflammatory Activity: The anti-inflammatory profile of 1,4-dihydropyridine derivatives is also influenced by their substitution pattern. While a detailed SAR was not fully elucidated in one study, it was clear that specific structural features led to the most potent compound that could modulate macrophage polarization. nih.gov

Enzyme Inhibition: For tyrosinase inhibitors, the presence and position of amino groups on the benzoic acid ring determined the mode of inhibition (competitive vs. non-competitive) and the inhibitory potency. nih.gov In the case of sortase A inhibitors, specific structural motifs that allow for interaction with key residues in the enzyme's active site are essential for inhibitory activity. acs.org

Identification of Key Pharmacophoric Features

The identification of key pharmacophoric features is crucial for understanding how a molecule like 1,4-Dihydro-2-methylbenzoic acid interacts with biological targets. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For this compound, its structural components suggest several key features that likely contribute to its biological activity.

The structure of this compound is characterized by a dihydropyridine ring, a foundational element in many biologically active compounds, notably the L-type calcium channel blockers. The essential pharmacophoric elements derived from its structure include:

A Hydrogen Bond Acceptor: The carbonyl group of the carboxylic acid function serves as a potent hydrogen bond acceptor.

A Hydrogen Bond Donor: The N-H group within the dihydropyridine ring and the hydroxyl group of the carboxylic acid can both act as hydrogen bond donors.

A Hydrophobic/Aromatic Region: The methyl-substituted benzene ring provides a significant hydrophobic area, which can engage in van der Waals or hydrophobic interactions with a receptor pocket.

Structure-activity relationship (SAR) studies on analogous 1,4-dihydropyridine derivatives have consistently highlighted the importance of these features. Research has shown that the nature and position of substituents on the phenyl ring can significantly modulate activity. For instance, the presence of the methyl group at the ortho position (C2) of the benzoic acid moiety in this compound is expected to influence the molecule's conformation and its binding affinity to potential biological targets.

In Silico Predictions of Biological Activities

In the absence of extensive experimental data for this compound, computational, or in silico, methods offer a valuable approach to predict its potential biological activities. These predictions are based on its structural similarity to compounds with known biological functions.

Various computational models and databases can screen a molecule's structure to predict its likely interactions with a wide array of biological targets. For this compound, these predictive models suggest a range of potential activities.

Table 1: Predicted Biological Activities of this compound

| Predicted Activity Class | Potential Molecular Target | Basis for Prediction |

| Cardiovascular Agent | L-type Calcium Channels | Structural analogy to 1,4-dihydropyridine calcium channel blockers like nifedipine (B1678770) and amlodipine. |

| Enzyme Inhibitor | Various, including oxidoreductases | The presence of the carboxylic acid and dihydropyridine ring, which are common motifs in enzyme inhibitors. |

| Neuroprotective Agent | Neuronal ion channels and receptors | Dihydropyridine derivatives have shown neuroprotective effects in various models. |

It is important to underscore that these in silico predictions are theoretical and serve as a guide for future experimental validation. The actual biological profile of this compound can only be definitively established through rigorous in vitro and in vivo laboratory studies. However, these computational insights provide a strong foundation for hypothesizing its therapeutic potential and directing further research efforts.

Metabolic Pathways and Biotransformation of Benzoic Acid Derivatives

Microbial Degradation Pathways of Benzoic Acid and Dihydrobenzoic Acid Analogues

Simple aromatic compounds, including benzoic acid and its derivatives, are widespread in the environment, largely originating from the decomposition of lignin. nih.gov Various microorganisms have evolved sophisticated pathways to utilize these compounds as carbon and energy sources. The degradation strategies differ significantly depending on the presence or absence of oxygen.

Under aerobic conditions, the degradation of benzoic acid is typically initiated by dioxygenase enzymes. For instance, a strain of Pseudomonas utilizes a benzoate-1,2-dioxygenase to convert benzoic acid into 1,2-dihydro-1,2-dihydroxybenzoic acid. nih.gov This intermediate is then further transformed into catechol, a central metabolite that enters subsequent ring-cleavage pathways, ultimately leading to intermediates of the tricarboxylic acid (TCA) cycle. nih.gov

In anaerobic environments, the degradation pathway begins with the activation of benzoic acid to its coenzyme A (CoA) thioester, benzoyl-CoA. nih.gov This compound is a crucial central intermediate in the anaerobic breakdown of a wide array of aromatic compounds. nih.gov The aromatic ring of benzoyl-CoA is then reduced before the ring is cleaved and further metabolized. nih.gov

For a dihydrobenzoic acid analogue like 1,4-Dihydro-2-methylbenzoic acid, microbial degradation would likely commence with a dehydrogenation step to form the corresponding aromatic benzoic acid derivative. This would be followed by established degradation pathways, either aerobic or anaerobic, depending on the microbial species and environmental conditions.

Enzymatic reactions are at the heart of the microbial breakdown of benzoic acid derivatives. Dehydrogenation and decarboxylation are two key processes that modify these molecules, preparing them for entry into central metabolic pathways.

Dehydrogenation: This process involves the removal of hydrogen atoms, often introducing double bonds or leading to aromatization. In the context of dihydrobenzoic acids, a dehydrogenase would catalyze the oxidation of the dihydro ring to an aromatic ring. In the aerobic degradation of benzoic acid, the enzyme benzoate-1,2-dioxygenase, which adds two hydroxyl groups, is a type of oxidoreductase that effectively initiates an oxidative process similar in outcome to dehydrogenation by breaking the ring's aromaticity for subsequent steps. nih.gov

Decarboxylation: This is the removal of a carboxyl group, typically released as carbon dioxide. While direct decarboxylation of benzoic acid to benzene (B151609) is challenging, certain microorganisms possess decarboxylases that act on substituted benzoic acids. researchgate.netnih.gov For example, 4,5-dihydroxyphthalic acid can be decarboxylated to protocatechuic acid by specific enzymes found in Pseudomonas testosteroni. nih.gov Some bacterial decarboxylases have been identified that can reversibly carboxylate and decarboxylate various hydroxybenzoic acids. researchgate.net Radical-based decarboxylation mechanisms have also been explored under specific chemical conditions. nih.govrsc.org

The table below summarizes key enzymes involved in these transformation processes.

Interactive Data Table: Key Enzymes in Benzoic Acid Analogue Degradation| Enzyme/System | Reaction Type | Function | Organism Example |

| Benzoate-1,2-dioxygenase | Oxidation (Dehydrogenation-like) | Initiates aerobic degradation of benzoate (B1203000) to form a dihydroxy-intermediate. nih.gov | Pseudomonas sp. nih.gov |

| 4,5-Dihydroxyphthalate Decarboxylase | Decarboxylation | Converts 4,5-dihydroxyphthalic acid to protocatechuic acid. nih.gov | Pseudomonas testosteroni nih.gov |

| 2,6-Dihydroxybenzoate Decarboxylase | Decarboxylation (Reversible) | Catalyzes the removal of the carboxyl group from 2,6-dihydroxybenzoate. researchgate.net | Rhizobium sp. researchgate.net |

| Benzoate-CoA Ligase | Ligation | Activates benzoic acid to benzoyl-CoA for anaerobic degradation. nih.gov | Rhodopseudomonas palustris nih.gov |

The shikimic acid pathway is a fundamental biosynthetic route found in bacteria, archaea, fungi, and plants, but not in animals. hebmu.edu.cnwikipedia.org Its primary role is the synthesis of the aromatic amino acids—phenylalanine, tyrosine, and tryptophan—from simple carbohydrate precursors. numberanalytics.comnumberanalytics.com Therefore, this pathway is involved in the production of aromatic compounds, not their degradation.

The pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P) and proceeds through a series of seven enzymatic steps to produce chorismate. numberanalytics.comnumberanalytics.com Chorismate is a critical branch-point intermediate, serving as the precursor for the three aromatic amino acids and a host of other aromatic secondary metabolites. nih.govresearchgate.net

Benzoic acids can be synthesized from intermediates of the shikimate pathway. For instance, protocatechuic acid and gallic acid can be formed from 3-dehydroshikimic acid, an early intermediate in the pathway. hebmu.edu.cn In some plants, benzoic acid biosynthesis occurs through pathways that branch off from the main phenylpropanoid pathway, which itself originates from the shikimate-derived amino acid phenylalanine. nih.govresearchgate.net

Therefore, a compound like this compound is not an intermediate within the core shikimic acid pathway. Instead, its aromatic counterpart, 2-methylbenzoic acid, would be considered a downstream product or an analogue of compounds that are synthesized via branches originating from the shikimate pathway.

Interactive Data Table: Core Enzymes of the Shikimic Acid Pathway

| Enzyme | Abbreviation | Function in the Pathway |

| 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase | DAHPS | Catalyzes the initial condensation of PEP and E4P. numberanalytics.com |

| 3-dehydroquinate (B1236863) synthase | DHQS | Converts the product of DAHPS into 3-dehydroquinate. numberanalytics.com |

| 3-dehydroquinate dehydratase | DHQD | Catalyzes the dehydration of 3-dehydroquinate to 3-dehydroshikimate. numberanalytics.com |

| Shikimate dehydrogenase | SDH | Reduces 3-dehydroshikimate to shikimic acid. numberanalytics.com |

| Shikimate kinase | SK | Phosphorylates shikimic acid to form shikimate-3-phosphate. wikipedia.org |

| 5-enolpyruvylshikimate-3-phosphate synthase | EPSPS | Adds an enolpyruvyl group from PEP to shikimate-3-phosphate. wikipedia.org |

| Chorismate synthase | CS | Catalyzes the final step to produce the branch-point molecule, chorismate. numberanalytics.com |

Mammalian Metabolism of Benzoic Acid Derivatives

In mammals, benzoic acid and its derivatives are considered xenobiotics (foreign substances) and are processed for elimination. nih.gov The metabolism of these compounds is a two-phase process. Phase I reactions, such as oxidation or hydrolysis, introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion. nih.gov

The primary metabolic fate of benzoic acid in humans and most mammals is a Phase II conjugation reaction with the amino acid glycine (B1666218). nih.govhmdb.ca This reaction, which occurs in the liver, forms N-benzoyl-glycine, more commonly known as hippuric acid, which is then efficiently excreted in the urine. nih.govnih.gov The process first involves the activation of benzoic acid to benzoyl-CoA, which is then the substrate for the enzyme glycine N-acyltransferase. nih.gov

Interestingly, this metabolic pathway can vary between species. For example, in teleost fishes, benzoic acid is primarily conjugated with taurine (B1682933) to form benzoyltaurine, rather than with glycine. nih.gov

For a substituted compound like this compound, the metabolic pathway in mammals would be expected to follow similar principles. The compound might first undergo Phase I metabolism, potentially involving dehydrogenation of the dihydro ring to form the aromatic 2-methylbenzoic acid, or oxidation of the methyl group. Following this, the resulting benzoic acid derivative would likely be conjugated with glycine for excretion.

Interactive Data Table: Conjugation of Benzoic Acid in Different Species

| Organism Group | Primary Conjugating Amino Acid | Resulting Metabolite |

| Mammals (Human) | Glycine | Hippuric Acid nih.govnih.gov |

| Teleost Fishes | Taurine | Benzoyltaurine nih.gov |

Biotransformation for Natural Product Synthesis

The enzymatic machinery of microorganisms offers a powerful toolkit for "green" chemistry, enabling the biotransformation of simple precursors into valuable natural products. Benzoic acid derivatives are versatile substrates for such processes, which are often used in the food, cosmetic, and pharmaceutical industries. researchgate.net

Whole-cell biocatalysis, using engineered or naturally occurring microorganisms, is a key strategy for these syntheses. researchgate.net For example, specific strains of fungi like Aspergillus niger can transform ferulic acid into vanillic acid, which can then be reduced to vanillin (B372448) (the main component of vanilla flavor) by another fungus, Pycnoporus cinnabarinus. researchgate.net

A critical class of enzymes in these biotransformations is the carboxylic acid reductases (CARs). nih.gov These enzymes are capable of reducing carboxylic acids to their corresponding aldehydes, which are often important flavor and fragrance compounds. researchgate.netnih.gov The activity of these enzymes can be influenced by substituents on the benzoic acid ring. nih.gov

A compound such as this compound could serve as a novel substrate for biotransformation. Its unique structure, including a non-aromatic ring and a chiral center (depending on the specific stereoisomer), could be leveraged by microbial enzymes to produce new chiral building blocks or specialty chemicals that are difficult to synthesize through traditional chemical methods.

Interactive Data Table: Examples of Benzoic Acid Derivative Biotransformations

| Substrate | Transformation | Key Enzyme Type | Product | Industrial Relevance |

| Ferulic Acid | Side-chain cleavage | Various | Vanillic Acid | Intermediate for vanillin synthesis researchgate.net |

| Vanillic Acid | Reduction | Carboxylate Reductase (CAR) | Vanillin | Flavor and fragrance researchgate.net |

| trans-Anethole | Oxidation | Oxygenase | p-Anisaldehyde | Flavor and fragrance researchgate.net |

| Benzoic Acid | Reduction | Carboxylate Reductase (CAR) | Benzaldehyde | Flavor, fragrance, chemical synthesis nih.gov |

Emerging Applications and Future Research Directions

Advanced Design and Synthesis of Novel 1,4-Dihydro-2-methylbenzoic Acid Analogues

The design and synthesis of novel analogues of this compound are pivotal for unlocking its full potential. By modifying its core structure, chemists aim to enhance its properties for specific applications. The synthesis of such analogues often involves multi-step processes that require careful control of reaction conditions.